benzyl 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate

Description

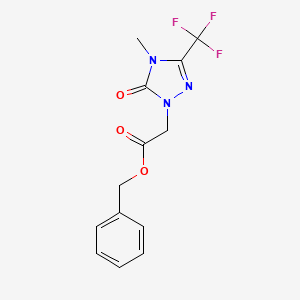

Benzyl 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is a triazolone derivative characterized by a 1,2,4-triazole ring substituted with a trifluoromethyl (-CF₃) group at position 3 and a methyl group at position 2. The compound is further functionalized via an acetate ester linked to a benzyl group, which influences its physicochemical properties, such as lipophilicity and solubility. Triazolone derivatives are widely studied for their biological activities, particularly as herbicides and antimicrobial agents, due to their structural versatility and strong electron-withdrawing substituents like -CF₃ .

Properties

IUPAC Name |

benzyl 2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O3/c1-18-11(13(14,15)16)17-19(12(18)21)7-10(20)22-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISZPHWFAVDATK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC(=O)OCC2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl and acetate moieties contribute to its overall pharmacological profile.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT-116 (Colon Cancer) | 3.6 - 11.0 | |

| MCF-7 (Breast Cancer) | 4.0 - 12.0 | |

| HeLa (Cervical Cancer) | 5.0 - 15.0 |

These results indicate that the compound has a potent inhibitory effect on cell viability, suggesting its potential as an anticancer agent.

The mechanism through which this compound exerts its cytotoxic effects involves several pathways:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at G0/G1 and G2/M phases. This was evidenced by flow cytometry analysis indicating an increase in the sub-G1 population, suggesting apoptosis induction .

- Apoptosis Induction : Studies indicate that the compound can trigger apoptosis in both wild-type and mutant p53 cell lines, highlighting its potential effectiveness across different cancer types .

- Inhibition of MDM2-p53 Interactions : Although it was noted that the compound did not inhibit MDM2-p53 interactions directly, it still influenced apoptotic pathways through alternative mechanisms .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of the trifluoromethyl group significantly enhances the biological activity of the compound. Variations in substituents on the benzyl ring also play a crucial role in modulating activity:

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Increases potency against HCT-116 and MCF-7 |

| Benzyl vs. Phenyl | Benzyl substituents generally exhibit higher activity |

This information underscores the importance of molecular modifications in optimizing therapeutic efficacy.

Case Studies

Several case studies have explored the biological effects of similar triazole derivatives:

- Antiviral Activity : Compounds with triazole motifs have shown promising antiviral properties against various viruses, indicating a broad spectrum of biological activity beyond anticancer effects .

- Antimicrobial Properties : Research has demonstrated that related triazole derivatives possess significant antimicrobial activity against bacterial strains, suggesting potential applications in infectious disease management .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolone Derivatives

Key Observations :

Triazole Core : All compounds feature a 1,2,4-triazolone ring, but substituents vary significantly. The trifluoromethyl group at position 3 is conserved in the target compound and Bencarbazone, enhancing metabolic stability and binding affinity .

Bencarbazone’s thiocarboxamide group contributes to its distinct mode of action, possibly through altered enzyme interactions compared to ester derivatives .

Herbicidal Activity

- Target Compound vs. Bencarbazone/Carfentrazone-ethyl: Both Bencarbazone and carfentrazone-ethyl are protoporphyrinogen oxidase (PPO) inhibitors, causing oxidative damage in weeds. The target compound’s triazolone core and -CF₃ group suggest a similar mechanism . However, the benzyl ester may alter translocation efficiency in plants compared to ethyl esters, as seen in carfentrazone-ethyl .

Antimicrobial Activity

- Comparison with 1,2,4-Triazole Antimicrobials (): Compounds like 7a and 7b () incorporate triazole rings with morpholine and quinolone moieties, enabling broad-spectrum antimicrobial activity. In contrast, the target compound lacks these functional groups, highlighting how structural variations dictate biological specificity .

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Target Compound | Carfentrazone-ethyl | Bencarbazone |

|---|---|---|---|

| Molecular Weight (g/mol) | ~307 (estimated) | 412.3 | 387.3 (ChEBI data) |

| LogP (Lipophilicity) | High (benzyl ester) | Moderate (ethyl ester) | Moderate (thiocarboxamide) |

| Solubility | Low in water, high in organics | Similar to target compound | Low in water |

Q & A

Q. What are the optimal synthetic routes for preparing benzyl 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate?

A common approach involves refluxing intermediates in absolute ethanol with catalytic acetic acid, followed by solvent evaporation and purification via recrystallization (e.g., ethanol/water mixtures). Reaction conditions such as temperature (typically 70–80°C), solvent polarity, and stoichiometric ratios of trifluoromethyl-containing precursors are critical for yield optimization. Analytical validation via NMR (e.g., , ) and HPLC (≥95% purity) is essential to confirm structural integrity .

Q. How can the purity and structural identity of this compound be validated experimentally?

Use a combination of -NMR to confirm proton environments (e.g., trifluoromethyl singlet at ~δ -60 ppm) and -NMR for carbonyl (C=O) and triazole ring carbons. HPLC with UV detection (λ = 210–254 nm) ensures purity, while IR spectroscopy verifies functional groups (e.g., C=O stretch at ~1700 cm) . Recrystallization from ethanol or ethyl acetate improves crystallinity for X-ray diffraction studies .

Q. What crystallographic tools are recommended for resolving its solid-state structure?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Monoclinic systems (space group ) are common for triazole derivatives. ORTEP-3 can visualize hydrogen-bonding networks and thermal ellipsoids, critical for understanding packing interactions .

Advanced Research Questions

Q. How do intermolecular interactions influence the compound’s crystallinity and stability?

Graph set analysis of hydrogen-bonding patterns (e.g., N–H···O or C–H···F interactions) reveals supramolecular motifs. For example, trifluoromethyl groups often participate in weak C–F···H–C contacts, stabilizing layered packing. Computational tools like CrystalExplorer can quantify interaction energies (e.g., Hirshfeld surfaces) .

Q. What methodologies are suitable for determining its acid dissociation constant (pKa) in non-aqueous solvents?

Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or DMF provides pKa values. Calibrate the electrode with standard buffers, and calculate half-neutralization potentials (HNPs) from titration curves. Solvent polarity significantly shifts pKa due to the compound’s amphoteric triazole moiety .

Q. How can computational chemistry predict its reactivity or pharmacological potential?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize geometry and compute electrostatic potential maps. Docking studies (AutoDock Vina) against biological targets (e.g., enzymes with triazole-binding pockets) assess binding affinities. Correlate results with in vitro assays (e.g., antimicrobial activity in triazole analogs) .

Q. What strategies address synthetic challenges related to the trifluoromethyl group’s electronic effects?

The electron-withdrawing trifluoromethyl group reduces nucleophilicity at adjacent positions. Use Lewis acids (e.g., ZnCl) to activate intermediates during cyclization. Microwave-assisted synthesis (100–120°C, 50–100 W) accelerates reactions while minimizing decomposition .

Methodological Considerations

Q. How should researchers handle discrepancies in spectroscopic data across studies?

Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental IR/Raman spectra with computed (DFT) vibrational modes. For crystallographic disagreements, re-refine data with SHELXL using higher-resolution datasets .

Q. What solvent systems optimize its solubility for biological testing?

Use DMSO for stock solutions (10–50 mM) due to the compound’s hydrophobicity. For in vitro assays, dilute in PBS (pH 7.4) with ≤1% DMSO. Solubility parameters (Hansen solubility spheres) predict compatibility with ethanol or acetone for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.